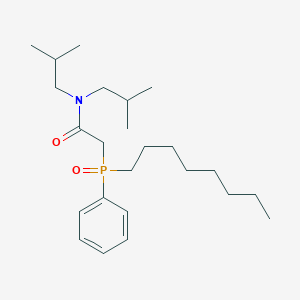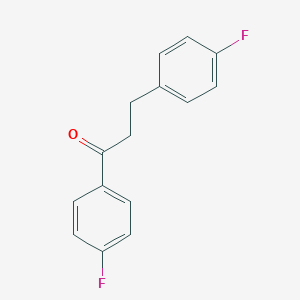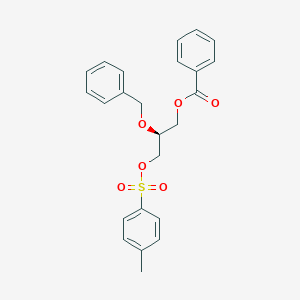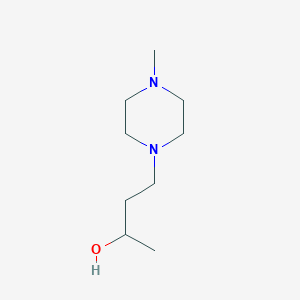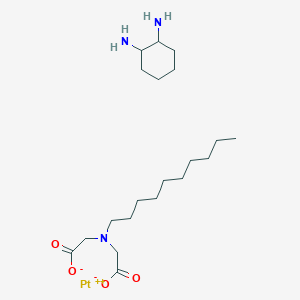
N-Decyl-idp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-idp is a chemical compound that has gained attention in scientific research due to its potential for use in various applications. This compound is a derivative of idp (inosine 5'-diphosphate), a nucleotide that plays a crucial role in cellular metabolism. N-Decyl-idp is synthesized through a multistep process, and its properties and effects have been studied extensively in the laboratory. In
Mécanisme D'action
N-Decyl-idp acts as a G-protein agonist, meaning that it activates G-proteins by binding to them. It does this by mimicking the structure of the natural ligand that binds to the G-protein. Once bound, N-Decyl-idp stabilizes the active conformation of the G-protein, leading to downstream signaling events.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Decyl-idp are dependent on the specific G-protein that it activates. Different G-proteins are involved in various cellular processes, including neurotransmitter release, hormone secretion, and immune responses. Therefore, the effects of N-Decyl-idp will vary depending on the specific G-protein that it activates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Decyl-idp in lab experiments is its selectivity for specific G-proteins. This allows researchers to study the function of individual G-proteins without interfering with the activity of others. However, one limitation of using N-Decyl-idp is its relatively low potency compared to other G-protein activators. This can make it challenging to achieve the desired level of G-protein activation in some experiments.
Orientations Futures
There are several future directions for research on N-Decyl-idp. One area of interest is the development of more potent G-protein agonists that can be used in a wider range of experiments. Another area of research is the study of the downstream signaling pathways activated by specific G-proteins. This could lead to the development of new drugs that target these pathways for therapeutic purposes. Additionally, the use of N-Decyl-idp in studying G-protein function in vivo is an area of active research. This could provide insights into the role of G-proteins in various physiological processes and diseases.
Méthodes De Synthèse
The synthesis of N-Decyl-idp is a multistep process that involves the reaction of idp with decyl alcohol. The first step involves the protection of the phosphate group of idp to prevent unwanted reactions during subsequent steps. This is achieved by converting the phosphate group to a triisopropylsilyl (TIPS) ester. The next step involves the reaction of idp-TIPS with decyl alcohol in the presence of a catalyst to form the desired product, N-Decyl-idp-TIPS. The final step involves the removal of the TIPS group to yield N-Decyl-idp.
Applications De Recherche Scientifique
N-Decyl-idp has potential applications in various scientific research fields. One of the most promising applications is its use as a biochemical tool to study the function of G-proteins. G-proteins are a family of proteins that play a crucial role in signal transduction pathways. N-Decyl-idp can be used to selectively activate or inhibit specific G-proteins, allowing researchers to study their function in detail.
Propriétés
Numéro CAS |
107241-37-2 |
|---|---|
Nom du produit |
N-Decyl-idp |
Formule moléculaire |
C20H39N3O4Pt |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2 |
Clé InChI |
AXMZYAUZJCDBAF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
SMILES canonique |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Synonymes |
cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II) N-decyl-IDP N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



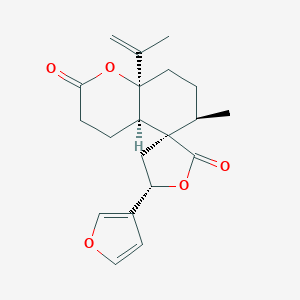

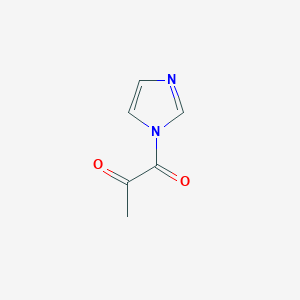
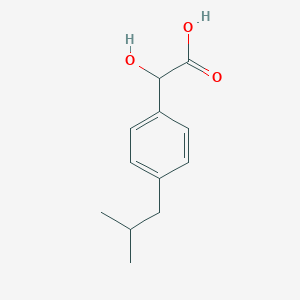
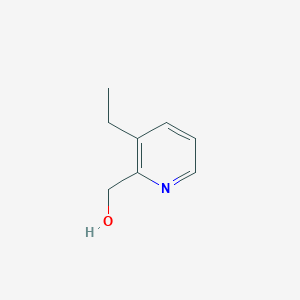
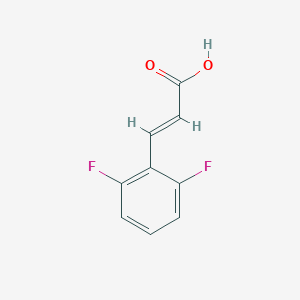
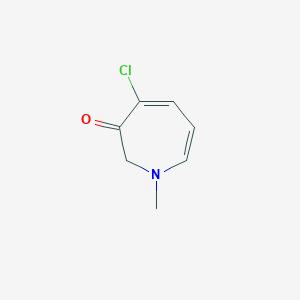
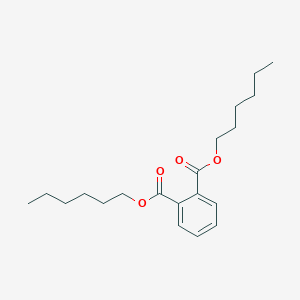
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
